(6-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride
Description
The compound "(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride" (CAS: 1158570-31-0) is a benzoxazole derivative featuring a methylamine group at position 2 of the heterocyclic ring, with substituents at positions 5 (chloro) and 6 (methyl) on the benzene moiety. It is commonly utilized in pharmaceutical and biochemical research as a building block or intermediate . The hydrochloride salt enhances its stability and solubility for synthetic applications. Safety Data Sheets (SDS) highlight its classification as hazardous under UN GHS guidelines, requiring proper handling and storage .
Properties
IUPAC Name |
(6-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-2-3-7-8(4-6)12-9(5-10)11-7;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKASCNXRIGACQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Ring Formation
The benzoxazole ring is typically constructed by cyclization of appropriately substituted o-aminophenol derivatives with aldehydes or acid derivatives. For the 6-methyl substitution, the starting material is generally 6-methyl-2-aminophenol or a related intermediate.
- One common approach involves condensation of 6-methyl-2-aminophenol with aldehydes under acidic or catalytic conditions to form the benzoxazole ring via intramolecular cyclization and dehydration.
- Catalysts such as magnetic solid acid nanocatalysts, ionic liquids, or Lewis acids have been employed to enhance yield and selectivity under mild conditions (e.g., room temperature to reflux).
Representative Reaction Conditions
Formation of the Hydrochloride Salt
The final step involves converting the free base (6-methyl-1,3-benzoxazol-2-yl)methylamine into its hydrochloride salt for improved stability and handling.
- Treatment with hydrochloric acid solutions in solvents such as 1,4-dioxane or dichloromethane is standard.
- The reaction is conducted at room temperature, typically overnight, to ensure complete salt formation.
- The hydrochloride salt precipitates out upon addition of a non-polar solvent like hexane and is collected by filtration.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt formation | 4 M HCl in 1,4-dioxane, room temp, overnight | Precipitation of hydrochloride salt |
| Isolation | Addition of hexane, filtration | Pure hydrochloride salt |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Benzoxazole ring formation | 6-methyl-2-aminophenol + aldehyde, acid catalyst, reflux or room temp | 79–89% with nanocatalysts; 32–69% with polyphosphoric acid |
| 2 | Amination | Methylamine (excess), isopropanol or acetonitrile, 20–65 °C, 1 h | High conversion; stereoselective potential |
| 3 | Hydrochloride salt formation | 4 M HCl in 1,4-dioxane, room temperature, overnight | Precipitation and isolation of stable salt |
Industrial and Research Considerations
- The synthetic methods are amenable to scale-up due to mild reaction conditions and use of commercially available reagents.
- Catalytic methods employing nanomaterials or ionic liquids offer greener alternatives with shorter reaction times and higher yields.
- Protection/deprotection strategies are sometimes employed to improve selectivity and purity during multi-step synthesis.
- Analytical methods such as NMR and HPLC are routinely used to monitor reaction progress and confirm product identity.
Chemical Reactions Analysis
(6-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
(6-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride is being explored for its potential as a therapeutic agent. Its applications in medicinal chemistry include:
- Antimicrobial Activity : Studies indicate that derivatives of benzoxazoles exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 25-50 |
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
- Anticancer Properties : Research has demonstrated that benzoxazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain derivatives have exhibited IC50 values as low as 0.85 µM against lung cancer cell lines .
Biological Studies
The compound is also being investigated for its role in various biological processes:
- Enzyme Inhibition : The mechanism of action may involve the inhibition of key enzymes associated with disease progression, such as GSK-3β, which is implicated in cancer cell survival and proliferation .
Materials Science
In materials science, this compound has potential applications in developing advanced materials:
- Fluorescent Dyes : The unique properties of benzoxazole derivatives make them suitable candidates for fluorescent dyes used in imaging and labeling applications.
Antimicrobial Efficacy
A study focusing on the antimicrobial effects of benzoxazole derivatives highlighted the enhanced activity of compounds with electron-withdrawing groups against Gram-positive and Gram-negative bacteria. This suggests that structural modifications can significantly influence efficacy .
Antitumor Potential
Another investigation assessed the effects of benzoxazole derivatives on various cancer cell lines, demonstrating that specific modifications could improve selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of (6-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazole Derivatives
Substituent Variations on the Benzoxazole Core
(5-Fluoro-1,3-benzoxazol-2-yl)methylamine Hydrochloride
- Molecular Formula : C₈H₇ClFN₂O (calculated).
- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine Hydrochloride
Alkyl Chain Modifications
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine Hydrochloride
Comparison with Benzodithiazine Derivatives
For example:
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Core Structure : Benzodithiazine with sulfur atoms replacing oxygen in the oxazole ring.
- Properties : Higher molecular weight (291.25 g/mol) and distinct spectral features (IR peaks at 3235, 1645 cm⁻¹ for N-H and C=N stretches) .
- Applications : Used in experimental phasing of macromolecules due to robust crystallographic properties .
Data Table: Key Properties of Compared Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Spectral Data (IR/NMR) |
|---|---|---|---|---|---|
| (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride | 5-Cl, 6-CH₃ | C₈H₈Cl₂N₂O | 219.03 | Not available | Not provided |
| (5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride | 5-F | C₈H₇ClFN₂O | 201.45 | Not available | Not provided |
| (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride | 5-OCH₃ | C₉H₁₁ClN₂O₂ | 214.65 | Not available | Not provided |
| 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride | 6-Cl, 5-CH₃, ethanamine | C₁₀H₁₂Cl₂N₂O₂ | 232.9 (calculated) | Not available | Not provided |
| N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine | Benzodithiazine core | C₉H₁₀ClN₃O₂S₂ | 291.25 | 271–272 (dec.) | IR: 3235, 1645, 1345, 1155 cm⁻¹ |
Biological Activity
(6-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C₉H₁₀N₂O·HCl and a molecular weight of 198.65 g/mol, this compound is being explored for various applications in medicinal chemistry, proteomics research, and material science. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
The synthesis of this compound typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. This process leads to the formation of the desired benzoxazole derivative, which can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with potentially enhanced biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can influence various cellular processes and biochemical pathways:
- Protein Binding : The compound can bind to certain proteins and enzymes, altering their activity. This may lead to changes in cellular signaling pathways that are crucial for cell survival and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes .
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Properties
Studies have shown that derivatives related to this compound possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Gram-positive |
| Compound B | 100 | Gram-negative |
While the specific MIC values for this compound are not extensively documented, related compounds have demonstrated significant antibacterial effects against pathogens like Bacillus subtilis and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives can induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 10 | 5 |
| A549 (Lung) | 15 | 4 |
| HepG2 (Liver) | 20 | 3 |
These findings suggest that while the compounds may be cytotoxic to cancer cells, they also show promise for selective targeting .
Case Studies
Several studies have investigated the biological activity of benzoxazole derivatives similar to this compound:
- Antiviral Activity : A study on benzothiazole derivatives revealed that compounds with similar structures could inhibit MERS-CoV with IC50 values as low as 0.09 µM. Although not directly related to our compound, these findings highlight the potential for developing antiviral agents based on similar chemical frameworks .
- Structure–Activity Relationships : Research into structure–activity relationships has shown that modifications in the benzoxazole ring can significantly affect biological activity. For example, introducing electron-donating groups has been linked to increased antimicrobial potency .
Q & A
Q. What established synthesis methods are available for (6-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Hofmann rearrangement of acetamide derivatives or by reacting formaldehyde with ammonium chloride under controlled conditions. Temperature and catalyst selection (e.g., bromine in Hofmann rearrangement) critically affect yield. For example, in the Hofmann method, maintaining a temperature range of 40–60°C minimizes side reactions, while excess ammonium chloride ensures complete conversion . Post-synthesis, the hydrochloride salt is isolated by reduced-pressure crystallization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the benzoxazole ring structure and methylamine substitution. For instance, -NMR in DMSO-d6 typically shows peaks at δ 9.00 (amine proton) and δ 3.79 (methoxy group) . High-performance liquid chromatography (HPLC) with ≥95.0% purity thresholds ensures chemical homogeneity, while mass spectrometry (MS) validates molecular weight .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, moisture-resistant containers at room temperature (20–25°C). The compound’s hygroscopic nature necessitates desiccants (e.g., silica gel) to prevent hydrolysis. Avoid exposure to strong oxidizers or humid environments, as these degrade the hydrochloride salt .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phases optimized for polar amines (e.g., 250 mM methylamine in methanol/water) enhances resolution . For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity, with detection limits <1 ng/mL .
Advanced Research Questions
Q. How can thermodynamic modeling predict the compound’s behavior in solvent systems?
- Methodological Answer : Employ the OLI Systems thermodynamic model to simulate vapor-liquid equilibrium (VLE) and solubility. For example, the model accurately predicts methylamine hydrochloride’s solubility in water (upper branch at 226°C melting point) and its three-phase equilibria (solid-liquid-vapor) at 25–100°C . Validate predictions using thermogravimetric analysis (TGA) to measure vapor-solid equilibrium pressures .
Q. When encountering contradictory solubility data, what methodological approaches resolve discrepancies?
- Methodological Answer : Compare experimental setups (e.g., solvent purity, temperature control) and validate via independent techniques like isothermal titration calorimetry (ITC). For instance, discrepancies in aqueous solubility may arise from ionic strength variations; replicate studies using standardized buffers (pH 7.4) and cross-reference with computational models (e.g., COSMO-RS) .
Q. How does the hydrochloride form influence reactivity in nucleophilic reactions?
- Methodological Answer : The hydrochloride salt reduces nucleophilicity due to protonation of the amine group. To enhance reactivity, deprotonate with a strong base (e.g., NaOH) in anhydrous solvents (e.g., THF). Kinetic studies show a 2.5-fold increase in substitution rates when using freebase vs. hydrochloride forms .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields single crystals suitable for SHELX refinement. Use SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the benzoxazole ring . For twinned crystals, apply the Hooft parameter in SHELXPRO to improve R-factor convergence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
